molecular formula C19H27N3O3 B1226420 1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione

1-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyrrolidine-2,5-dione

Cat. No. B1226420
M. Wt: 345.4 g/mol
InChI Key: MQHOGPLXAXSQAJ-UHFFFAOYSA-N
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Patent
US06410735B1

Procedure details

Scheme-III: A mixture of 1-chloro-4-(2,5-dioxopyrrolidin-1-yl)butane (11.0 g, 58.04 mmol), 1-[2-methoxyphenyl)piperazine hydrochloride (12.99 g, 56.85 mmol), potassium carbonate (16.02 g, 116.09 mmol) and potassium iodide (0.577 g, 3.48 mmol) in N,N-dimethylformamide (45 ml) was stirred at 100° C. for 18 hours. N,N-dimethylformamide was evaporated at reduced pressure and the residue was taken up in water (100 ml) and extracted with chloroform (2×100 ml). The extracts were dried over Na2SO4 and concentrated under reduced pressure to give 1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(2,5-dioxopyrrolidin-1-yl)butane as an oil which was purified by column chromatography over silica gel (230-400 mesh) using chloroform-methanol (98:2) as eluent; yield 18.00 g, (92%), oil. Hydrochloride salt was prepared by the method described above; mp 218-220° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.99 g
Type
reactant
Reaction Step One
Quantity
16.02 g
Type
reactant
Reaction Step One
Quantity
0.577 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:10](=[O:11])[CH2:9][CH2:8][C:7]1=[O:12].Cl.[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN(C)C=O>[CH3:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]1[CH2:27][CH2:26][N:25]([CH2:2][CH2:3][CH2:4][CH2:5][N:6]2[C:10](=[O:11])[CH2:9][CH2:8][C:7]2=[O:12])[CH2:24][CH2:23]1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
ClCCCCN1C(CCC1=O)=O
Name
Quantity
12.99 g
Type
reactant
Smiles
Cl.COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
16.02 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.577 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N,N-dimethylformamide was evaporated at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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